(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an azetidine ring, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of thiophene derivatives with azetidine-2-one under specific conditions. The reaction conditions often include the use of catalysts such as palladium complexes and bases like potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the azetidine ring can be reduced to form alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce azetidine alcohols .
Scientific Research Applications
(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Azetidine Derivatives: Compounds with azetidine rings, such as azetidine-2-carboxylic acid, share structural similarities but differ in their functional groups and applications.
Uniqueness
The uniqueness of (3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10N2O5S2 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid |
InChI |
InChI=1S/C9H10N2O5S2/c12-8(4-6-2-1-3-17-6)10-7-5-11(9(7)13)18(14,15)16/h1-3,7H,4-5H2,(H,10,12)(H,14,15,16)/t7-/m0/s1 |
InChI Key |
PNIQJDGBIOZSTO-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)CC2=CC=CS2 |
Canonical SMILES |
C1C(C(=O)N1S(=O)(=O)O)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.